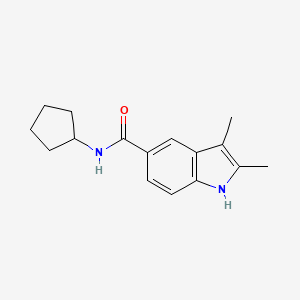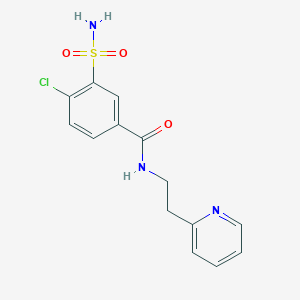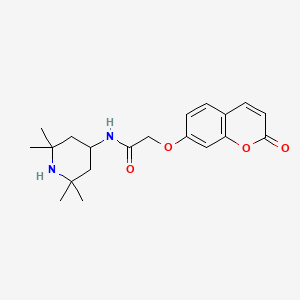![molecular formula C18H20FN3O2 B7535599 1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol is a complex organic compound that features a benzimidazole core linked to a fluorophenoxyethyl group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution of a halogenated benzimidazole intermediate with 2-(2-fluorophenoxy)ethylamine.
Attachment of the Propanol Moiety: The final step involves the reaction of the intermediate with an appropriate propanol derivative, often under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the fluorophenoxyethyl group can participate in nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted benzimidazole derivatives.
Scientific Research Applications
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites, while the fluorophenoxyethyl group enhances binding affinity through hydrophobic interactions. The propanol moiety may facilitate solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 1-[[1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
- 1-[[1-[2-(2-Bromophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
- 1-[[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol
Uniqueness
1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its metabolic stability and enhancing its binding affinity to certain biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[[1-[2-(2-fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13(23)12-20-18-21-15-7-3-4-8-16(15)22(18)10-11-24-17-9-5-2-6-14(17)19/h2-9,13,23H,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABQIVUIQMAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)

![3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B7535529.png)

![5-chloro-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535554.png)
![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)
![N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535574.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7535578.png)
![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)

![14-methyl-11-thiophen-2-yl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one](/img/structure/B7535613.png)

![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)
